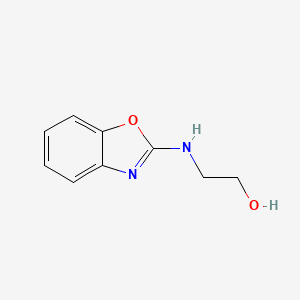

2-(1,3-Benzoxazol-2-ylamino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBNFUWGFXLQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analysis of related structures. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel benzoxazole derivatives for potential applications in medicinal chemistry and materials science.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The unique structural motif of the benzoxazole ring system allows for versatile functionalization, enabling the development of a wide array of derivatives with tailored biological profiles. The title compound, this compound, incorporates both the benzoxazole scaffold and an amino-alcohol side chain, suggesting potential for hydrogen bonding interactions and further chemical modification, making it a molecule of interest for synthetic and medicinal chemists.

Proposed Synthesis Pathway

A plausible and efficient synthetic route for the preparation of this compound involves the reaction of a suitable 2-substituted benzoxazole precursor with ethanolamine. Based on the synthesis of analogous compounds, such as 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethanol, a reliable method is the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with ethanolamine[3]. A common and effective precursor for this transformation is 2-mercaptobenzoxazole.

The proposed two-step synthesis is initiated with the S-alkylation of 2-mercaptobenzoxazole to form a more reactive intermediate, followed by nucleophilic displacement by ethanolamine. Alternatively, direct reaction of a 2-chlorobenzoxazole with ethanolamine can be envisioned. For the purpose of this guide, we will focus on a method analogous to the synthesis of similar amino-benzoxazole derivatives.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis and subsequent characterization of this compound.

Synthesis of this compound

This procedure is adapted from methodologies used for the synthesis of structurally related compounds[3].

Materials:

-

2-Chlorobenzoxazole

-

Ethanolamine

-

Triethylamine

-

Isopropyl acetate

-

Water

-

Sodium chloride

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoxazole (1.0 eq) in isopropyl acetate.

-

Cool the solution to 0-10 °C using an ice bath.

-

In a separate vessel, prepare a solution of ethanolamine (1.2 eq) and triethylamine (1.5 eq) in isopropyl acetate.

-

Add the ethanolamine solution dropwise to the cooled 2-chlorobenzoxazole solution over a period of 30 minutes, maintaining the temperature between 0 and 10 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

3.2.1. Melting Point: Determine the melting point of the purified product using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

3.2.2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ) in ppm and coupling constants (J) in Hz should be reported.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound (e.g., using KBr pellet method). Characteristic absorption bands for N-H, O-H, C=N, and C-O functional groups should be identified.

-

Mass Spectrometry (MS): Perform mass spectral analysis (e.g., ESI-MS) to determine the molecular weight of the compound and confirm its molecular formula.

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol [4] |

| Appearance | Off-white to pale yellow solid (expected) |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |

Table 2: Expected ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 4H | Aromatic protons (benzoxazole ring) |

| ~6.80 | t | 1H | NH |

| ~4.80 | t | 1H | OH |

| ~3.50 | q | 2H | -CH₂-OH |

| ~3.30 | q | 2H | -NH-CH₂- |

Table 3: Expected ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=N (benzoxazole) |

| ~150, ~142 | Aromatic C-O, C-N (benzoxazole) |

| ~124, ~121, ~116, ~110 | Aromatic CH (benzoxazole) |

| ~60 | -CH₂-OH |

| ~43 | -NH-CH₂- |

Table 4: Expected IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H and N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching |

| ~1640 | C=N stretching |

| ~1240 | Asymmetric C-O-C stretching |

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide outlines a proposed synthetic route and a comprehensive characterization plan for this compound. The detailed protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this and other related benzoxazole derivatives. The successful synthesis and characterization of this compound will contribute to the growing library of benzoxazole-based molecules with potential applications in various scientific disciplines, particularly in the development of new therapeutic agents. Further studies to evaluate the biological activity of this compound are warranted.

References

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethanol|lookchem [lookchem.com]

- 4. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzoxazol-2-ylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted properties derived from computational models and outlines detailed, generalized experimental protocols for their determination. This guide serves as a valuable resource for researchers in drug discovery and development by establishing a foundational understanding of the compound's characteristics and providing the necessary methodologies for empirical validation.

Chemical Structure and Identification

-

IUPAC Name: 2-((1,3-benzoxazol-2-yl)amino)ethan-1-ol

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight: 178.19 g/mol

-

Canonical SMILES: C1=CC=C2C(=C1)OC(=NCCO)N2

-

InChI Key: InChI=1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally generated and should be confirmed through experimental validation.

| Property | Predicted Value | Method |

| Melting Point | 150-180 °C | Estimation based on related structures |

| Boiling Point | > 350 °C (with decomposition) | Estimation based on related structures |

| Water Solubility | Low to moderate | Prediction based on polarity |

| logP (Octanol-Water Partition Coefficient) | 1.5 ± 0.5 | Computational prediction (e.g., XLogP3) |

| pKa (Acid Dissociation Constant) | Basic pKa: 5.0-6.0 (benzoxazole nitrogen), Acidic pKa: 14-15 (ethanol hydroxyl) | Computational prediction |

| Topological Polar Surface Area (TPSA) | 61.5 Ų | Computational prediction |

| Hydrogen Bond Donors | 2 | Structure-based counting |

| Hydrogen Bond Acceptors | 4 | Structure-based counting |

| Rotatable Bonds | 3 | Structure-based counting |

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the estimated melting point is approached.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

Solubility Determination (Shake-Flask Method)

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, centrifuge, spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

The flasks are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).

-

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

-

Apparatus: Separatory funnels, analytical balance, constant temperature shaker, centrifuge, analytical instrument (HPLC or GC).

-

Procedure:

-

1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of the compound is dissolved in either water-saturated octanol or octanol-saturated water.

-

The solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken gently for a sufficient time to allow for partitioning equilibrium to be reached.

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

pKa Determination (Potentiometric Titration)

-

Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

-

Synthesis and Characterization Workflow

A general workflow for the synthesis and characterization of this compound is presented below. This process is based on common synthetic routes for similar benzoxazole derivatives.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Determination Workflow

The logical flow for the experimental determination of the key physicochemical properties is outlined in the diagram below.

Caption: A workflow diagram illustrating the process for the experimental determination of key physicochemical properties.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While experimental data for this specific compound is scarce, the provided predicted values offer a starting point for computational modeling and in silico screening. The detailed experimental protocols serve as a practical guide for the empirical validation of these properties, which is a critical step in the early stages of the drug discovery pipeline. The successful characterization of these fundamental properties will enable a more informed assessment of the compound's potential as a drug candidate.

Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide utilizes representative data from closely related benzoxazole derivatives to illustrate the expected spectroscopic characteristics. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular entities.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a benzoxazole core linked to an ethanolamine side chain via an amino bridge. The benzoxazole moiety is a well-known pharmacophore found in numerous biologically active compounds. The spectroscopic analysis of this molecule is crucial for confirming its identity, purity, and structural integrity. The primary techniques employed for its characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound, compiled from the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 4H | Aromatic protons (Benzoxazole ring) |

| ~3.70 | Triplet | 2H | -CH₂-OH |

| ~3.50 | Triplet | 2H | -NH-CH₂- |

| Broad | Singlet | 1H | -NH- |

| Broad | Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C=N (Benzoxazole) |

| ~140-150 | Aromatic Quaternary Carbons (Benzoxazole) |

| ~110-130 | Aromatic CH Carbons (Benzoxazole) |

| ~60 | -CH₂-OH |

| ~45 | -NH-CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Broad | O-H stretch (Alcohol) |

| ~3200-3300 | Medium | N-H stretch (Amine) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1630-1650 | Strong | C=N stretch (Benzoxazole) |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-O stretch (Alcohol) |

| ~1000-1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₂O₂), the expected molecular weight is approximately 178.19 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 147 | [M - CH₂OH]⁺ |

| 133 | [Benzoxazol-2-amine]⁺ |

| 119 | [Benzoxazole]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives typically exhibit absorption maxima in the UVA range.[1][2]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| ~280-320 | > 10,000 | π → π* |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A representative synthesis involves the reaction of a suitable benzoxazole precursor with ethanolamine. For instance, a plausible route is the reaction of 2-chlorobenzoxazole or 2-mercaptobenzoxazole with ethanolamine.[3]

dot

Caption: Synthetic workflow for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering peaks in the regions of interest.

-

Instrumentation: Record the FT-IR spectrum using a Perkin-Elmer or similar FT-IR spectrophotometer.[4]

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Obtain the mass spectrum, noting the molecular ion peak and the major fragmentation peaks.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, with a known concentration (e.g., 10⁻⁵ M).[2]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a reference.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

dot

Caption: Logical workflow for spectroscopic structure confirmation.

Signaling Pathways and Applications

Benzoxazole derivatives are known to interact with various biological targets and signaling pathways. While the specific pathways for this compound are not yet fully elucidated, related compounds have shown activities such as antimicrobial, antiviral, and anticancer effects.[4] The structural motifs present in this molecule suggest potential interactions with kinases, receptors, or enzymes involved in cellular signaling. Further biological evaluation is required to determine its specific mechanism of action.

dot

Caption: Hypothetical signaling pathway interaction.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. By presenting representative data and detailed experimental protocols, it serves as a valuable resource for researchers in the field of medicinal chemistry. The provided workflows and logical diagrams offer a clear and structured approach to the synthesis and characterization of this and related benzoxazole derivatives. Further research is encouraged to obtain and publish a complete experimental dataset for the title compound to validate and expand upon the information presented here.

References

Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data based on the compound's chemical structure and spectral data from analogous compounds. It also outlines comprehensive experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is an organic compound featuring a benzoxazole core linked to an ethanolamine side chain via a secondary amine.

-

Chemical Name: this compound

-

CAS Number: 134704-32-8[1]

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight: 178.19 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR and IR spectral data for this compound. These predictions are based on the analysis of its functional groups and data from related benzoxazole structures.

Table 1: Predicted ¹H-NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.4 | Multiplet | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |

| ~5.5-6.5 | Broad Singlet | 1H | Secondary amine proton (N-H) |

| ~4.8-5.2 | Broad Singlet | 1H | Hydroxyl proton (O-H) |

| ~3.7-3.9 | Triplet | 2H | Methylene protons adjacent to hydroxyl (-CH₂-OH) |

| ~3.4-3.6 | Triplet | 2H | Methylene protons adjacent to amine (-CH₂-NH) |

Table 2: Predicted ¹³C-NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=N carbon of the benzoxazole ring (C₂) |

| ~140-150 | Aromatic carbons attached to O and N (C₇ₐ, C₃ₐ) |

| ~110-130 | Aromatic carbons (C₄, C₅, C₆, C₇) |

| ~60-65 | Methylene carbon adjacent to hydroxyl (-CH₂-OH) |

| ~40-45 | Methylene carbon adjacent to amine (-CH₂-NH) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=N stretch of the benzoxazole ring |

| ~1570 & ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1240 | Strong | Asymmetric C-O-C stretch of the benzoxazole ring |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for compounds with exchangeable protons like -NH and -OH.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H-NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

-

To confirm the identity of the N-H and O-H peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

¹³C-NMR Acquisition:

-

Use the same sample and instrument setup.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45° pulse, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H-NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C=N, C=C, C-O).

-

Compare the peak positions and intensities with the predicted data and standard correlation tables.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Benzoxazole Scaffold: A Hub of Diverse Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the biological activities associated with the benzoxazole scaffold. Extensive literature searches did not yield specific biological data for the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. Therefore, this document focuses on the broader class of benzoxazole derivatives to inform on their potential therapeutic applications and mechanisms of action.

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] This structural motif is present in numerous compounds under investigation for a variety of therapeutic indications.[3]

Antimicrobial Activity of Benzoxazole Derivatives

Benzoxazole derivatives have been extensively evaluated for their potential as antimicrobial agents against a wide range of pathogens, including bacteria and fungi.[4] The mechanism of action for some of these compounds has been suggested to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of selected benzoxazole derivatives against various microbial strains.

| Compound/Derivative | Target Organism | MIC (µM) | Reference |

| Compound 1 | Candida albicans | 0.34 x 10⁻³ | [3] |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [3] |

| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [3] |

| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [3] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [3] |

| Compounds 19 and 20 | Salmonella typhi | 2.40 x 10⁻³ | [3] |

| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

The antimicrobial activity of the synthesized benzoxazole derivatives was determined using the tube dilution method.[3]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of each compound are then prepared in nutrient broth for bacteria or Sabouraud dextrose broth for fungi in a series of test tubes.

-

Inoculation: Each tube is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The inoculated tubes are incubated for 24 hours at 37°C for bacteria and 48-72 hours at 28°C for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Caption: Workflow for MIC Determination.

Anticancer Activity of Benzoxazole Derivatives

A significant number of benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] The mechanisms underlying their anticancer activity are diverse and can include inhibition of enzymes like monoacylglycerol lipase (MAGL).[7][8]

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzoxazole derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Compound 19 (4-NO₂ derivative) | MAGL Inhibition | 8.4 | [7][8] |

| Compound 20 (4-SO₂NH₂ derivative) | MAGL Inhibition | 7.6 | [7][8] |

| 4-(Naphtho[1,2-d][5]oxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) Inhibition | 58 | [9] |

| 4-(Naphtho[1,2-d][5]oxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) Inhibition | 981 | [9] |

The following table presents the percentage of growth inhibition (% GI) for selected benzoxazole derivatives against a CNS cancer cell line.

| Compound/Derivative | Cancer Cell Line | % Growth Inhibition | Reference |

| Compound 19 (NSC: 778839) | SNB-75 (CNS Cancer) | 35.49 | [7][10] |

| Compound 20 (NSC: 778842) | SNB-75 (CNS Cancer) | 31.88 | [7][10] |

Experimental Protocol: In Vitro Anticancer Activity (Sulforhodamine B Assay)

The in vitro anticancer activity of benzoxazole derivatives can be assessed using the Sulforhodamine B (SRB) assay.[3]

-

Cell Culture: Human cancer cell lines (e.g., HCT116) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid.

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

Caption: SRB Assay Workflow.

Anti-inflammatory Activity of Benzoxazole Derivatives

Certain benzoxazole derivatives have been investigated for their anti-inflammatory properties. One of the targeted pathways involves the inhibition of myeloid differentiation protein 2 (MD2), a key component of the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the inflammatory response to lipopolysaccharides (LPS).[11]

Signaling Pathway: MD2 Inhibition

Caption: Inhibition of MD2-mediated inflammation.

Quantitative Data on Anti-inflammatory Activity

The following table shows the IC₅₀ values of selected benzoxazolone derivatives for the inhibition of IL-6 production.

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 | [11] |

| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 | [11] |

| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 | [11] |

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While no specific biological activity data is currently available for this compound, the extensive research on its derivatives clearly demonstrates the potential of this chemical class. The diverse biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscore the importance of further exploration of this scaffold in drug discovery and development. Future studies focusing on the synthesis and biological evaluation of novel benzoxazole derivatives, including the title compound, are warranted to unlock their full therapeutic potential.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]

- 10. analgesic-and-anticancer-activity-of-benzoxazole-clubbed-2-pyrrolidinones-as-novel-inhibitors-of-monoacylglycerol-lipase - Ask this paper | Bohrium [bohrium.com]

- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1,3-Benzoxazol-2-ylamino)ethanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,3-benzoxazol-2-ylamino)ethanol derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details their synthesis, potential therapeutic applications with a focus on anticancer and antimicrobial properties, and the underlying mechanisms of action.

Core Structure and Synthesis

The foundational structure of the compounds discussed herein is this compound. The benzoxazole moiety, a fusion of a benzene ring and an oxazole ring, is a key pharmacophore found in numerous biologically active compounds. The general synthetic strategies for 2-aminobenzoxazoles, the precursors to the title compounds, often involve the cyclization of 2-aminophenols with a cyanating agent or through a Smiles rearrangement.[1][2][3]

A common synthetic route to obtain N-substituted 2-aminobenzoxazoles involves the reaction of 2-aminophenol derivatives with various reagents.[1][2] For instance, one approach utilizes the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid.[1][2][3] Another method involves the amination of 2-mercaptobenzoxazoles.[1][2]

A general procedure for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with aldehydes or carboxylic acids and their derivatives. For example, 2-aminophenol can be reacted with an appropriate aldehyde in the presence of an oxidizing agent or catalyst.[4]

Potential Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Benzoxazole derivatives have been extensively investigated for their potential as anticancer agents.[5][6][7][8] Their mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

One of the primary mechanisms through which benzoxazole derivatives may exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[10][11][12][13] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[9]

Another potential target for these compounds is the Aryl Hydrocarbon Receptor (AhR), which is involved in the regulation of cytochrome P450 enzymes like CYP1A1.[5] Some benzoxazole derivatives act as prodrugs, being metabolized to active compounds that are potent agonists of AhR, leading to the induction of CYP1A1 and subsequent anticancer effects.[5]

Antimicrobial Activity

The benzoxazole nucleus is also a common feature in compounds with significant antimicrobial properties.[14][15] These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro anticancer and antimicrobial activities of various benzoxazole derivatives. It is important to note that the data presented here is for a range of benzoxazole-containing compounds, and further research is needed to specifically quantify the activity of a broad series of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12l | HepG2 (Liver) | 10.50 | [9] |

| MCF-7 (Breast) | 15.21 | [9] | |

| 12d | HepG2 (Liver) | 23.61 | [9] |

| MCF-7 (Breast) | 44.09 | [9] | |

| 12f | HepG2 (Liver) | 36.96 | [9] |

| MCF-7 (Breast) | 22.54 | [9] | |

| 12i | HepG2 (Liver) | 27.30 | [9] |

| MCF-7 (Breast) | 27.99 | [9] | |

| 13a | MCF-7 (Breast) | 32.47 | [9] |

| Compound 3m | HT-29 (Colon) | Not specified | [5] |

| Compound 3n | HT-29 (Colon) | Not specified | [5] |

| Compound 1d | HepG2 (Liver) | See original | [16] |

| HCT-116 (Colon) | See original | [16] | |

| Compound 1f | HepG2 (Liver) | See original | [16] |

| HCT-116 (Colon) | See original | [16] | |

| Compound 1g | HepG2 (Liver) | See original | [16] |

| HCT-116 (Colon) | See original | [16] |

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound II | S. aureus (90% inhibition) | 50 | [17] |

| Gram-negative bacteria | >200 | [17] | |

| Compound III | S. aureus (90% inhibition) | 25 | [17] |

| Gram-negative bacteria | >200 | [17] | |

| Various | S. aureus | 8-512 | [15] |

| Derivatives | E. faecalis | 8-512 | [15] |

| E. coli | 8-512 | [15] | |

| P. aeruginosa | 8-512 | [15] |

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

A general method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol derivative with an appropriate aldehyde or carboxylic acid derivative.[18]

Example Protocol:

-

A mixture of a 2-aminophenol derivative (1 equivalent), an aldehyde (1 equivalent), and a catalyst such as imidazolium chloride (30 mol%) is stirred in a suitable solvent (e.g., DMA) or under solvent-free conditions.[18]

-

The reaction mixture is heated to a specified temperature (e.g., 140 °C) for a designated time (e.g., 8 hours).[18]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole.[18]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticancer activity of this compound derivatives can be rationalized through their interaction with key signaling pathways.

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for the synthesis of benzoxazole derivatives.

Caption: Workflow for the biological evaluation of benzoxazole derivatives.

Conclusion and Future Directions

The this compound framework represents a promising scaffold for the development of novel therapeutic agents. The existing body of research highlights their potential as both anticancer and antimicrobial agents, with mechanisms of action that target key cellular pathways. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish clear structure-activity relationships, optimize their potency and selectivity, and further elucidate their molecular mechanisms of action. In vivo studies will also be crucial to validate the therapeutic potential of the most promising lead compounds. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents [ouci.dntb.gov.ua]

- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.ijresm.com [journal.ijresm.com]

- 7. ijrpc.com [ijrpc.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 16. mdpi.com [mdpi.com]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide Based on the Benzoxazole Pharmacophore

Disclaimer: A comprehensive review of the scientific literature did not yield specific data on the mechanism of action for the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. This technical guide, therefore, provides an in-depth overview of the known mechanisms of action for the broader class of benzoxazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to guide future investigation into the specific biological activities of this compound.

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism of action is highly dependent on the nature and position of substituents on the benzoxazole ring system. This guide will explore the established mechanisms of action for various benzoxazole derivatives, presenting quantitative data, experimental protocols, and signaling pathways to provide a framework for the potential biological role of this compound.

Anti-inflammatory Activity of Benzoxazole Derivatives

A significant number of benzoxazole derivatives have been investigated for their anti-inflammatory properties. One of the key identified mechanisms is the inhibition of Myeloid Differentiation Protein 2 (MD2), an essential co-receptor for Toll-like receptor 4 (TLR4) in the lipopolysaccharide (LPS) signaling pathway.

Quantitative Data: Inhibition of IL-6 Production by Benzoxazolone Derivatives

| Compound | IC50 (µM) against IL-6 |

| 3c | 10.14 ± 0.08 |

| 3d | 5.43 ± 0.51 |

| 3g | 5.09 ± 0.88 |

| Data from a study on benzoxazolone derivatives as MD2 inhibitors[1][2]. |

Experimental Protocol: Bis-ANS Displacement Assay for MD2 Binding

This assay is utilized to determine if a compound can competitively inhibit the binding of a fluorescent probe, 1,1'-bis(4-anilino-5,5'-naphthalenesulfonate) (bis-ANS), to the MD2 protein.

Methodology:

-

Recombinant human MD2 protein is incubated with bis-ANS in a suitable buffer (e.g., PBS, pH 7.4).

-

The fluorescence of the MD2-bis-ANS complex is measured at an excitation wavelength of 380 nm and an emission wavelength of 485 nm.

-

The test compound, in this case, a benzoxazole derivative, is added at varying concentrations.

-

The mixture is incubated to allow for competitive binding.

-

The fluorescence is measured again. A decrease in fluorescence intensity indicates that the test compound has displaced bis-ANS from the MD2 binding pocket.

-

The IC50 value, the concentration of the compound that causes a 50% reduction in bis-ANS fluorescence, is calculated.

Signaling Pathway: TLR4/MD2-Mediated Inflammatory Response

The following diagram illustrates the signaling pathway initiated by LPS binding to the TLR4/MD2 complex and the potential point of inhibition by benzoxazole derivatives.

Caption: TLR4/MD2 signaling pathway and its inhibition.

Anticancer Activity of Benzoxazole Derivatives

Certain benzoxazole derivatives have demonstrated potent anticancer activity. A notable mechanism involves the bioisosteric replacement of the benzothiazole core in known anticancer agents, such as the prodrug Phortress. The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of cytochrome P450 enzymes like CYP1A1.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cancer cell lines (e.g., HT-29, MCF7, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds (benzoxazole derivatives) and a reference agent (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow: Anticancer Drug Discovery and Mechanism Elucidation

The following diagram outlines a typical workflow for the discovery and initial mechanistic investigation of novel anticancer benzoxazole derivatives.

Caption: Workflow for anticancer benzoxazole discovery.

Antimicrobial Activity of Benzoxazole Derivatives

Benzoxazole derivatives have been reported to exhibit a broad range of antimicrobial activities against various bacterial and fungal strains. The exact mechanisms are often not fully elucidated but are thought to involve the disruption of essential cellular processes.

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

Due to the wide variety of tested compounds and microbial strains, a comprehensive table is not feasible. However, studies have reported Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range for various benzoxazole derivatives against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the extensive research on the benzoxazole scaffold provides a strong foundation for future investigations. Based on the activities of related compounds, it is plausible that this molecule could exhibit anti-inflammatory, anticancer, or antimicrobial properties.

To determine the precise biological role of this compound, a systematic investigation is warranted. This should include a broad-spectrum screening for various biological activities, followed by target identification and validation studies for any confirmed activities. The experimental protocols and signaling pathways detailed in this guide can serve as a valuable starting point for such an endeavor. The structural simplicity of this compound also makes it an attractive candidate for further chemical modification to optimize potential therapeutic activities.

References

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]

Solubility and stability of 2-(1,3-Benzoxazol-2-ylamino)ethanol in different solvents

Technical Guide: Solubility and Stability of 2-(1,3-Benzoxazol-2-ylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry. Benzoxazole derivatives are known for a wide range of biological activities, and their structural similarity to natural nucleic bases like guanine and adenine allows them to interact with various biomolecules.[1] The physicochemical properties of such compounds, specifically their solubility and stability, are critical parameters that influence their suitability for further development as therapeutic agents. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

Predicted Physicochemical Properties and Solubility Profile

The structure of this compound, with its aromatic benzoxazole ring system and a polar aminoethanol side chain, suggests a molecule with a balance of hydrophobic and hydrophilic character. The parent benzoxazole is noted to be insoluble in water but soluble in organic solvents like ethanol and ether.[2][3][4] The addition of the aminoethanol group is expected to increase its polarity and introduce ionizable centers, which will significantly influence its solubility in aqueous media, especially as a function of pH.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H10N2O2 | Based on chemical structure. |

| Molecular Weight | 178.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Many benzoxazole derivatives are solids at room temperature.[4][5] |

| pKa (Predicted) | Basic pKa (amine): ~8-10Acidic pKa (oxazole N): Very weak | The ethanolamine side chain contains a secondary amine. The benzoxazole nitrogen is extremely weakly basic. |

| LogP (Predicted) | 1.0 - 2.5 | The benzoxazole core is lipophilic, while the aminoethanol side chain is hydrophilic. The overall value suggests moderate lipophilicity. |

Table 2: Predicted Qualitative Solubility in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The polar aminoethanol group should impart some water solubility. Solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the protonation of the amine group.[6] |

| Ethanol / Methanol | Polar Protic | Soluble | "Like dissolves like" principle; these solvents can hydrogen bond with the solute and solvate both the polar and non-polar regions of the molecule.[2] |

| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong, versatile polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | A polar aprotic solvent, likely to be a suitable solvent. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | The molecule's polarity may limit solubility in highly non-polar solvents. |

| Hexane / Heptane | Non-polar | Insoluble | The significant polarity from the aminoethanol group will prevent dissolution in non-polar aliphatic solvents.[7] |

| 5% Aqueous HCl | Aqueous Acidic | Soluble | The secondary amine will be protonated to form a highly polar and water-soluble ammonium salt.[6][8] |

| 5% Aqueous NaOH | Aqueous Basic | Low | Solubility is not expected to increase in basic solutions as the molecule lacks a significant acidic proton. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a compound in various solvents.

Methodology: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, pH 7.4 buffer). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Filtration: Filter the collected supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic solid particles.

-

Quantification: Dilute the filtered, saturated solution with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

Stability of this compound

The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[] The benzoxazole ring is aromatic and thus relatively stable, but the molecule possesses sites susceptible to degradation.[4]

Potential Degradation Pathways:

-

Hydrolysis: The benzoxazole ring could potentially undergo hydrolytic cleavage under strongly acidic or basic conditions, although this is generally slow for this heterocyclic system.

-

Oxidation: The secondary amine and the electron-rich benzoxazole system could be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.

-

Photodegradation: Aromatic heterocyclic systems can be sensitive to light, potentially leading to photolytic degradation.

Experimental Protocol for Stability Assessment

A comprehensive stability testing program should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). This involves forced degradation studies and systematic testing under defined long-term and accelerated storage conditions.

Forced Degradation (Stress Testing)

Stress testing is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[10][11]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Neutral Hydrolysis | Water at 60°C for 24-48 hours |

| Oxidation | 3% H2O2 at room temperature for 24 hours |

| Thermal Stress | Solid compound at 80°C for 48 hours |

| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[12][13] The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[10]

Table 4: ICH Conditions for Long-Term and Accelerated Stability Testing

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Intermediate testing is required if a "significant change" occurs during accelerated testing. A significant change for an API is defined as a failure to meet its specification.[12]

Analytical Methods for Quantification

Throughout solubility and stability studies, a validated, stability-indicating analytical method is crucial. This ensures that the parent compound can be accurately measured in the presence of excipients, impurities, and degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and suitable technique. The method should be validated for specificity, linearity, accuracy, precision, and robustness. A gradient elution may be necessary to separate the parent compound from any potential degradation products formed during stress testing.

Conclusion

While specific experimental data for this compound is not publicly available, its chemical structure allows for informed predictions regarding its solubility and stability. It is anticipated to be a moderately polar compound, soluble in organic solvents and aqueous acid, with stability characteristics typical of an aromatic amine and a benzoxazole heterocycle. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility and stability of this compound, generating the essential data required for its further evaluation in a drug discovery and development pipeline.

References

- 1. jocpr.com [jocpr.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. Benzoxazole - Wikipedia [en.wikipedia.org]

- 5. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. fdaghana.gov.gh [fdaghana.gov.gh]

- 13. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

In Silico Modeling of 2-(1,3-Benzoxazol-2-ylamino)ethanol Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. The benzoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Understanding the molecular interactions of novel benzoxazole derivatives is crucial for mechanism-of-action studies and rational drug design. This document details the experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. It also presents hypothetical quantitative data and visual workflows to guide researchers in the computational evaluation of this specific compound.

Introduction

This compound is a small molecule belonging to the 2-aminobenzoxazole class of compounds. The benzoxazole ring system is a versatile heterocyclic scaffold known to interact with various biological targets.[3][4] In silico modeling, a cornerstone of modern drug discovery, allows for the prediction and analysis of how this molecule might bind to specific protein targets at an atomic level.[5][6] This guide outlines the computational procedures to investigate these interactions, providing a framework for hypothesis-driven research into the compound's potential therapeutic applications.

Potential Protein Targets and Signaling Pathways

Based on in silico and in vitro studies of analogous benzoxazole derivatives, several protein targets and signaling pathways are of interest for investigating the interactions of this compound.

Potential Protein Targets:

-

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, and its inhibition is a validated strategy in cancer therapy.[7]

-

Serine/Threonine Kinases: Akt (Protein Kinase B) and NF-κB are central nodes in signaling pathways that regulate cell proliferation, survival, and inflammation.[8][9]

-

DNA Gyrase: This bacterial enzyme is a well-established target for antimicrobial agents.[1][10][11]

-

Myeloid Differentiation Protein 2 (MD2): As a key component of the Toll-like receptor 4 (TLR4) complex, MD2 is involved in the innate immune response and inflammation.[12]

-

Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2): This transporter is involved in lymphocyte trafficking and S1P-mediated inflammation.[13]

Potential Signaling Pathways:

-

PI3K/Akt Signaling Pathway: This pathway is crucial in regulating the cell cycle and is often dysregulated in cancer. Benzoxazole derivatives have been shown to interact with key proteins in this pathway.[8]

-

NF-κB Signaling Pathway: This pathway is a critical mediator of the inflammatory response. Modulation of this pathway by small molecules is a significant area of therapeutic research.[8][9]

-

VEGFR-2 Signaling Pathway: Activation of this pathway by VEGF leads to angiogenesis, a hallmark of cancer. Inhibition of VEGFR-2 is a key mechanism for several anti-cancer drugs.[7]

In Silico Experimental Protocols

This section details the standard computational methodologies for investigating the interaction of this compound with a selected protein target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all water molecules and non-essential ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein atoms.

-

Define the binding site or active site of the receptor, typically based on the location of a co-crystallized ligand or through literature review.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder/editor.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

-

Define the grid box that encompasses the defined binding site of the receptor.

-

Run the docking simulation using a search algorithm, such as a Lamarckian genetic algorithm, to explore various ligand conformations and orientations within the binding site.[14]

-

The program will generate a set of docked poses, each with a corresponding binding affinity score.

-

-

Analysis of Results:

-

Analyze the top-ranked poses based on their binding energy scores.

-

Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the persistence of interactions over time.[15][16]

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Generate the topology and parameter files for the protein and ligand using a force field such as CHARMM36 or AMBER.[15][17] The ligand topology can be generated using servers like CGenFF.[15]

-

Place the protein-ligand complex in a periodic solvent box (e.g., a cubic box with a water model like TIP3P).[15]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and relax the structure, typically using the steepest descent algorithm.[15]

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT (Isothermal-Isobaric Ensemble): Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. This ensures the correct density of the system.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.[15]

-

Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.

-

Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds formed between the protein and the ligand over time.

-

-

Binding Free Energy Calculations

These methods provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol (using MM/PBSA as an example):

-

Trajectory Extraction:

-

Extract snapshots (frames) from the stable part of the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy components:

-

The free energy of the protein-ligand complex.

-

The free energy of the isolated protein.

-

The free energy of the isolated ligand.

-

-

The total free energy for each species is calculated as the sum of:

-

Molecular Mechanics (MM) Energy: Bond, angle, dihedral, and van der Waals energies.

-

Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Binding Free Energy Calculation:

-